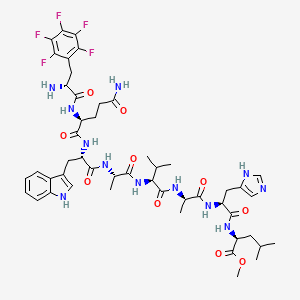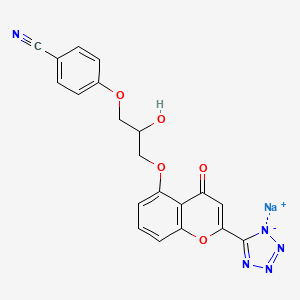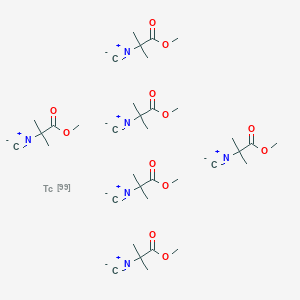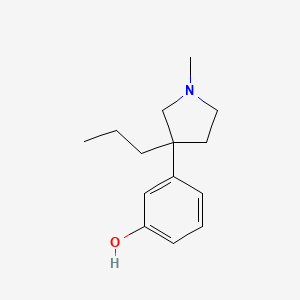
Pafenolol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pafenolol is a beta adrenergic receptor antagonist, commonly known as a beta-blocker. It is primarily used in the treatment of cardiovascular diseases, particularly for managing hypertension and arrhythmias. The compound’s chemical formula is C18H31N3O3, and it has a molar mass of 337.464 g·mol−1 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pafenolol can be synthesized through a multi-step process involving the reaction of 2-(2-hydroxy-3-(propan-2-ylamino)propoxy)phenyl)ethylamine with isopropyl isocyanate. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product yield .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process includes purification steps such as crystallization and filtration to obtain high-purity this compound suitable for pharmaceutical use .
Análisis De Reacciones Químicas
Types of Reactions: Pafenolol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common due to the presence of phenolic groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products:
Oxidation: Quinones and hydroquinones.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated derivatives of this compound.
Aplicaciones Científicas De Investigación
Pafenolol has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study beta-blocker interactions and receptor binding.
Biology: Investigated for its effects on cellular signaling pathways and receptor modulation.
Medicine: Studied for its therapeutic potential in treating cardiovascular diseases, including hypertension and arrhythmias.
Industry: Utilized in the development of new beta-blocker drugs and formulations
Mecanismo De Acción
Pafenolol exerts its effects by selectively binding to beta-adrenergic receptors, particularly the beta-1 adrenergic receptor. This binding inhibits the action of endogenous catecholamines like adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure. The molecular targets include the beta-1 adrenergic receptors in cardiac tissue, which are involved in regulating heart rate and contractility .
Comparación Con Compuestos Similares
Atenolol: Another beta-1 selective blocker used for hypertension and angina.
Propranolol: A non-selective beta-blocker used for various cardiovascular conditions.
Metoprolol: A beta-1 selective blocker similar to Atenolol.
Uniqueness of Pafenolol: this compound is unique due to its specific binding affinity and selectivity for beta-1 adrenergic receptors, which makes it particularly effective in reducing heart rate and blood pressure with minimal side effects on bronchial and vascular smooth muscles .
Propiedades
Número CAS |
178968-79-1 |
|---|---|
Fórmula molecular |
C18H31N3O3 |
Peso molecular |
337.5 g/mol |
Nombre IUPAC |
1-[2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethyl]-3-propan-2-ylurea |
InChI |
InChI=1S/C18H31N3O3/c1-13(2)20-11-16(22)12-24-17-7-5-15(6-8-17)9-10-19-18(23)21-14(3)4/h5-8,13-14,16,20,22H,9-12H2,1-4H3,(H2,19,21,23) |
Clave InChI |
PKWZWSXSCKVUJB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NCC(COC1=CC=C(C=C1)CCNC(=O)NC(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(10R,13S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B10784687.png)
![[5-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-3-octadec-9-enoyloxyoxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B10784707.png)



![6-[(1-Methyltriazol-4-yl)methylidene]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B10784731.png)


![tert-butyl N-[5-benzyl-3-hydroxy-6-[[3-methyl-1-[(1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl)amino]-1-oxobutan-2-yl]amino]-6-oxo-1-phenylhexan-2-yl]carbamate](/img/structure/B10784756.png)
![7-[[4-[[4-[[5-[[5-[(6,8-Disulfo-2-naphthyl)carbamoyl]-1-methyl-pyrrol-3-yl]carbamoyl]-1-methyl-pyrrol-3-yl]carbamoylamino]-1-methyl-pyrrole-2-carbonyl]amino]-1-methyl-pyrrole-2-carbonyl]amino]naphthalene-1,3-disulfonic acid](/img/structure/B10784758.png)


![2-[1-Amino-1-carboxy-2-(9H-xanthen-9-YL)ethyl]cyclopropane-1-carboxylic acid](/img/structure/B10784779.png)

